molecular formula C10H10O4 B13500177 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Cat. No.: B13500177
M. Wt: 194.18 g/mol
InChI Key: SMLYYKPQXDQIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds that contain a fused benzene and pyran ring This particular compound is characterized by the presence of a hydroxy group at the 6th position and a carboxylic acid group at the 1st position of the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide can lead to the formation of the desired benzopyran derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid undergoes various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both hydroxy and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

6-hydroxy-3,4-dihydro-1H-isochromene-1-carboxylic acid

InChI

InChI=1S/C10H10O4/c11-7-1-2-8-6(5-7)3-4-14-9(8)10(12)13/h1-2,5,9,11H,3-4H2,(H,12,13)

InChI Key

SMLYYKPQXDQIKW-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=C1C=C(C=C2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.